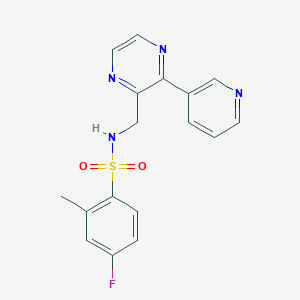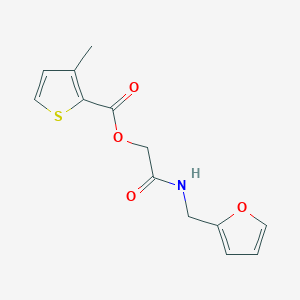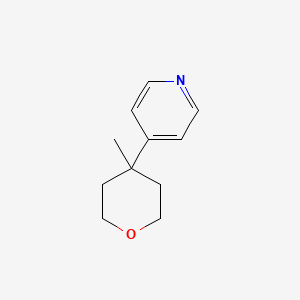
4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine” likely belongs to the class of organic compounds known as tetrahydropyrans . Tetrahydropyrans are compounds containing a pyran ring which bears an additional hydrogen atom .
Synthesis Analysis
While the specific synthesis process for “4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine” is not available, similar compounds such as 4-HydroxyMethyl-4-Methyltetrahydro-2H-pyran have been synthesized from 2H-Pyran-4-carboxylicacid,tetrahydro-4-methyl-,methylester .Aplicaciones Científicas De Investigación
Fragrance and Flavor Industry
The compound is used in the fragrance and flavor industry due to its ability to impart a fruity and fresh scent. It’s particularly valuable in creating fragrances that resemble apple and pear aromas .
Pharmaceutical Synthesis
This chemical serves as an intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to forming stable ring systems, which are a common motif in drug molecules .
Organic Synthesis
In organic chemistry, this compound is utilized for synthesizing larger, more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile building block .
Agricultural Chemicals
It’s also employed in the development of agrochemicals. The pyridine ring can be functionalized to create compounds that act as herbicides or pesticides .
Material Science
In material science, derivatives of this compound can be used to modify the properties of polymers, enhancing their durability and resistance to environmental factors .
Analytical Chemistry
As a standard or reference compound in analytical chemistry, it helps in the calibration of instruments and the validation of analytical methods due to its well-defined properties .
Propiedades
IUPAC Name |
4-(4-methyloxan-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(4-8-13-9-5-11)10-2-6-12-7-3-10/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSMTNYFYSPXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((1-phenylpyrrolidin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2864552.png)
![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] adamantane-1-carboxylate](/img/structure/B2864553.png)


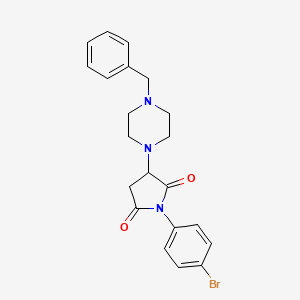
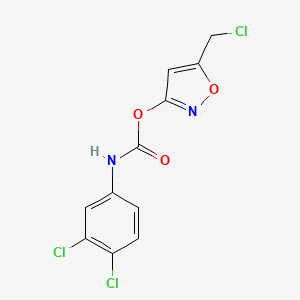
![(Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2864563.png)
![tert-butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2864564.png)
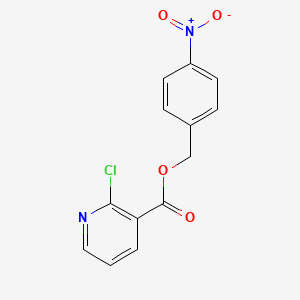
![Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate](/img/structure/B2864566.png)
